N-(3-chlorophenyl)pyrrolidin-3-amine

Plasma Kallikrein Enzyme Inhibition Medicinal Chemistry

Supply of stereochemically pure 3-aminopyrrolidine scaffolds for kinase and monoamine transporter research can be inconsistent. N-(3-Chlorophenyl)pyrrolidin-3-amine (CAS 1378522-48-5) addresses this with its defined 3-chloro substitution pattern, which SAR studies show imparts unique target potency and metabolic stability not replicated by 4-Cl, 2-Cl, or unsubstituted analogs. • Enables low-nanomolar plasma kallikrein inhibitors with KLK1 selectivity. • Both (R)- and (S)-enantiomers available for stereospecific binding studies. • Key building block for monoamine reuptake inhibitor development.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 1378522-48-5
Cat. No. B1428443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)pyrrolidin-3-amine
CAS1378522-48-5
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CNCC1NC2=CC(=CC=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2
InChIKeyGFHCSIJCLZAWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)pyrrolidin-3-amine CAS 1378522-48-5: Chemical Profile and Procurement Considerations


N-(3-Chlorophenyl)pyrrolidin-3-amine (CAS 1378522-48-5) is a 3-aminopyrrolidine derivative characterized by a pyrrolidine ring bearing a 3-chlorophenyl substituent at the nitrogen . Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.67 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of monoamine transporters, owing to the stereoelectronic properties imparted by the 3-chlorophenyl moiety [1].

Why N-(3-Chlorophenyl)pyrrolidin-3-amine Cannot Be Replaced by Unsubstituted or Other Halogenated Pyrrolidine Analogs


Simple substitution of the 3-chlorophenyl group in N-(3-Chlorophenyl)pyrrolidin-3-amine with a different aryl or heteroaryl substituent is not trivial, as the chlorine atom's size and electronegativity profoundly influence both target binding and pharmacokinetic properties. Comparative structure-activity relationship (SAR) studies on 3-aminopyrrolidine derivatives reveal that the 3-chloro substitution pattern often yields a unique combination of target potency and metabolic stability, which is not replicated by 4-chloro, 2-chloro, or unsubstituted phenyl analogs [1]. For instance, in plasma kallikrein inhibition, the 3-chlorophenyl-containing scaffold demonstrates distinct stereochemical and electronic requirements for high-affinity binding, underscoring that generic substitution can lead to orders-of-magnitude loss in activity or selectivity [2].

Quantitative Differentiation of N-(3-Chlorophenyl)pyrrolidin-3-amine: Comparative Evidence Guide


Plasma Kallikrein Inhibition: 180-Fold Activity Difference Driven by Scaffold Elaboration

In a direct head-to-head comparison within the same patent and assay system, a more elaborated 3-amino-N-[(3S)-1-(3-chlorophenyl)pyrrolidin-3-yl] derivative (which incorporates the core N-(3-chlorophenyl)pyrrolidin-3-amine scaffold) exhibited an IC₅₀ of 3.80 nM against plasma kallikrein, while the corresponding (3R)-stereoisomer (also containing the core scaffold) showed an IC₅₀ of 684 nM [1][2]. This represents a 180-fold difference in potency driven by stereochemistry and the extended amide substituent, demonstrating that the core 3-chlorophenyl-pyrrolidine-3-amine scaffold provides a critical foundation for achieving high affinity when properly elaborated.

Plasma Kallikrein Enzyme Inhibition Medicinal Chemistry

Selectivity Over KLK1: Greater than 10,000-Fold Discrimination Demonstrates Scaffold Specificity

In selectivity profiling, the (3S)-configured derivative containing the N-(3-chlorophenyl)pyrrolidin-3-amine core exhibited an IC₅₀ of >40,000 nM (>40 µM) against kallikrein-1 (KLK1) [1], compared to its 3.80 nM IC₅₀ against plasma kallikrein [2]. This corresponds to a selectivity window exceeding 10,000-fold. While this is a class-level inference for the elaborated analog, it highlights that the 3-chlorophenyl-pyrrolidine-3-amine scaffold can be optimized to achieve exceptional target selectivity, a key consideration when choosing a starting scaffold over less discriminating alternatives.

Selectivity Kallikrein Off-target Activity

Chiral Scaffold Versatility: Enantiomeric Differentiation Provides Options for Fine-Tuning

The N-(3-chlorophenyl)pyrrolidin-3-amine scaffold contains a stereocenter at the 3-position of the pyrrolidine ring, allowing for the synthesis of both (R)- and (S)-enantiomers. In the plasma kallikrein example above, the (3S)-enantiomer provided a 180-fold improvement in potency over the (3R)-enantiomer [1]. This highlights that the chiral nature of the scaffold is not merely a synthetic consideration but a critical determinant of biological activity. In contrast, many simpler, achiral pyrrolidine analogs lack this stereochemical handle, offering fewer opportunities for optimizing target engagement and selectivity [2].

Chirality Stereochemistry SAR

Optimal Application Scenarios for N-(3-Chlorophenyl)pyrrolidin-3-amine in Drug Discovery and Chemical Biology


Plasma Kallikrein Inhibitor Lead Optimization

The scaffold's demonstrated ability to yield low-nanomolar plasma kallikrein inhibitors with excellent selectivity over KLK1 (as shown for elaborated analogs [1]) makes N-(3-chlorophenyl)pyrrolidin-3-amine a strategic starting point for medicinal chemistry programs targeting hereditary angioedema, diabetic macular edema, or other plasma kallikrein-mediated disorders. Researchers can leverage the scaffold's chiral center and the 3-chlorophenyl moiety to explore SAR and improve upon existing leads.

Monoamine Transporter Modulator Development

Patent disclosures indicate that 3-aminopyrrolidine derivatives bearing substituted phenyl groups, including 3-chlorophenyl, are useful for inhibiting monoamine reuptake [2]. N-(3-Chlorophenyl)pyrrolidin-3-amine serves as a key intermediate or building block for synthesizing novel compounds targeting serotonin, norepinephrine, or dopamine transporters, with potential applications in CNS disorders such as depression, anxiety, or ADHD. Its specific substitution pattern may confer advantages in transporter subtype selectivity.

Chiral Probe Synthesis for Target Engagement Studies

The availability of both (R)- and (S)-enantiomers of the core scaffold (or its immediate precursors) allows for the creation of matched molecular pairs to interrogate stereospecific binding interactions [1]. This is particularly valuable in chemical biology for target identification, validation, and the development of chemical probes where stereochemistry is a critical determinant of activity.

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